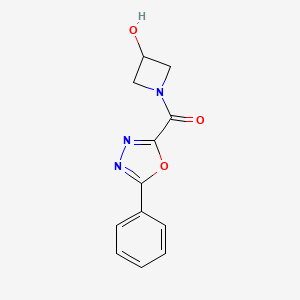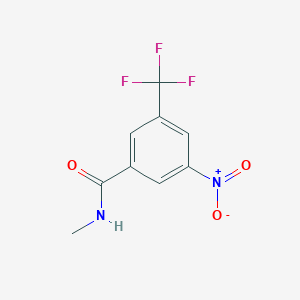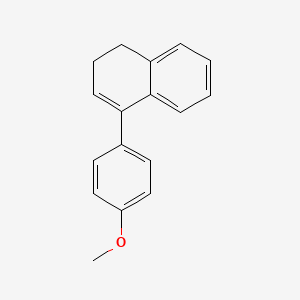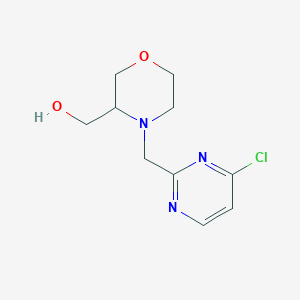
(4-((4-Chloropyrimidin-2-yl)methyl)morpholin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(4-((4-Chloropyrimidin-2-yl)methyl)morpholin-3-yl)methanol is a chemical compound that features a morpholine ring substituted with a chloropyrimidine moiety and a hydroxymethyl group
準備方法
The synthesis of (4-((4-Chloropyrimidin-2-yl)methyl)morpholin-3-yl)methanol typically involves the reaction of 4-chloropyrimidine with morpholine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction. Industrial production methods may involve scaling up these reactions in large reactors with optimized temperature and pressure conditions to ensure high yield and purity.
化学反応の分析
(4-((4-Chloropyrimidin-2-yl)methyl)morpholin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrimidines.
科学的研究の応用
(4-((4-Chloropyrimidin-2-yl)methyl)morpholin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (4-((4-Chloropyrimidin-2-yl)methyl)morpholin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety can bind to active sites of enzymes, inhibiting their activity, while the morpholine ring can enhance the compound’s solubility and bioavailability. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
類似化合物との比較
(4-((4-Chloropyrimidin-2-yl)methyl)morpholin-3-yl)methanol can be compared with similar compounds such as:
4-Chloropyrimidine: Lacks the morpholine and hydroxymethyl groups, making it less versatile in terms of chemical reactivity and biological activity.
4-Hydroxymethylmorpholine: Lacks the chloropyrimidine moiety, reducing its potential for specific interactions with biological targets.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C10H14ClN3O2 |
|---|---|
分子量 |
243.69 g/mol |
IUPAC名 |
[4-[(4-chloropyrimidin-2-yl)methyl]morpholin-3-yl]methanol |
InChI |
InChI=1S/C10H14ClN3O2/c11-9-1-2-12-10(13-9)5-14-3-4-16-7-8(14)6-15/h1-2,8,15H,3-7H2 |
InChIキー |
QOVQUWPGLYJXQT-UHFFFAOYSA-N |
正規SMILES |
C1COCC(N1CC2=NC=CC(=N2)Cl)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
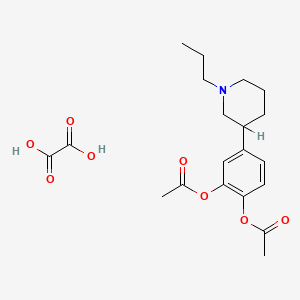
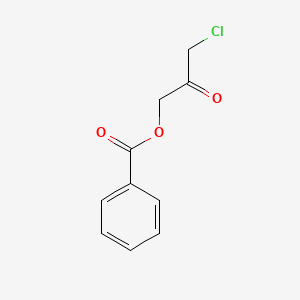
![6-(5-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-f]pyridazine](/img/structure/B8596706.png)
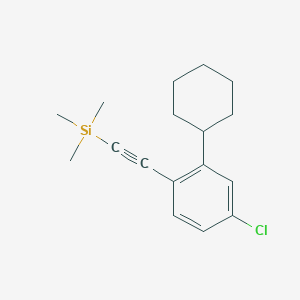
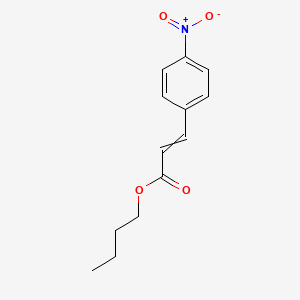
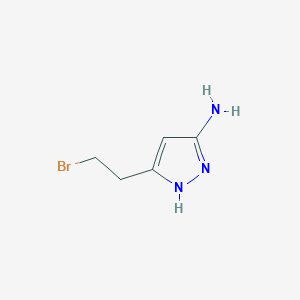
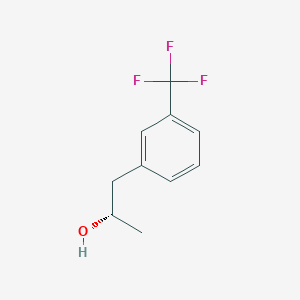
![4-[2-(4-Nitrophenyl)ethenyl]pyrimidin-2-amine](/img/structure/B8596763.png)
![5-chloro-2-[2-(5-chloropyridin-2-yl)oxiran-2-yl]pyridine](/img/structure/B8596767.png)
![N3-(3-pyridyl)-1H-[1,2,4]triazole-3,5-diamine](/img/structure/B8596772.png)
![O5-tert-butyl O2-ethyl 1-methyl-6,7-dihydro-4H-pyrrolo[3,2-c]pyridine-2,5-dicarboxylate](/img/structure/B8596785.png)
